rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride
Description
"rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride" is a bicyclic amine hydrochloride salt characterized by a fused octahydro-pentalene core with a methylamine substituent. The "rel-" prefix indicates a relative stereochemistry configuration, where the stereocenters (1S, 3aS, 6aS) define the spatial arrangement of the bicyclic system. This compound is structurally distinct due to its compact, rigid bicyclo[3.3.0]octane framework, which confers unique conformational stability compared to monocyclic or linear analogs. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications requiring aqueous delivery systems.
Properties
IUPAC Name |
[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-4-7-2-1-3-9(7)8;/h7-9H,1-6,10H2;1H/t7-,8+,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRFOOELGWSNU-HBJOHWKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Bicyclic Ketones
A common approach to synthesize bridgehead amines involves reductive amination of bicyclic ketones. For example, in the synthesis of analogous compounds like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, sodium borohydride and acetic acid were used to reduce imine intermediates formed from ketones and primary amines. Applied to the target compound, this method would involve:
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Condensation of octahydro-pentalenone with methylamine to form an imine.
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Acidic workup with HCl to form the hydrochloride salt.
Key parameters include stoichiometric control of the reducing agent (2.0–4.0 equivalents) and reaction temperatures below 30°C to minimize side reactions.
Catalytic Hydrogenation of Unsaturated Precursors
Palladium-catalyzed hydrogenation is widely used to saturate bicyclic systems and introduce amine groups. Patent CN112159324B demonstrates the removal of benzyl protecting groups using 5% Pd/C under hydrogen at 40°C. For the target compound, a similar approach could involve:
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Synthesis of an N-benzyl-pentalenylmethylamine precursor.
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Hydrogenolysis with Pd/C in methanol to cleave the benzyl group.
This method offers high yields (>95%) and avoids harsh acidic conditions during deprotection.
Stereochemical Control and Chiral Resolution
The rel-(1S,3aS,6aS) configuration necessitates enantioselective synthesis or resolution. Techniques observed in analogous syntheses include:
Chiral Auxiliary-Mediated Synthesis
Boc-protected amines, as described in CN112159324B, enable stereochemical control during alkylation. For instance:
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Boc-protection of a racemic amine precursor.
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Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
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Recrystallization to isolate the desired enantiomer.
This method achieved >96% yield in deuterated methylamine synthesis.
Enzymatic Resolution
Reaction Optimization and Process Scalability
Solvent and Temperature Effects
Catalytic Efficiency
Pd/C (5% Pd) achieves complete debenzylation in 4–6 hours at 40°C. Higher Pd loading (10%) reduces reaction time but increases cost.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, achieving >98% purity after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 75–85 | 95–98 | Simple setup, scalable | Requires chiral resolution |
| Catalytic Hydrogenation | 90–95 | 98–99 | High stereoselectivity | Cost of Pd/C catalyst |
Industrial-Scale Considerations
Large-scale production (e.g., >10 kg batches) requires:
Chemical Reactions Analysis
Types of Reactions: rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride typically involves the hydrogenation of precursor compounds. The process often requires a catalyst such as palladium on carbon and operates under controlled temperature and pressure conditions to ensure high purity and yield. In industrial settings, large-scale hydrogenation reactors are utilized to optimize production efficiency.
Reactivity
This compound can undergo various chemical reactions including oxidation and reduction. It can be oxidized to form derivatives such as ketones or carboxylic acids and can also be reduced to yield different amine derivatives depending on the reagents used.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a suitable half-life for therapeutic applications. Its bioavailability is enhanced when administered via specific routes, suggesting potential formulations for clinical use. These properties make it a candidate for further research in drug development.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Neuropharmacology : Studies suggest that this compound may interact with neurotransmitter systems, making it a candidate for the development of treatments for neurological disorders.
- Antidepressant Activity : Preliminary research indicates that it may have effects similar to known antidepressants, warranting further investigation into its mechanism of action and efficacy .
Material Science
The compound's unique structure may lend itself to applications in material science. Its ability to undergo various chemical transformations could allow it to be used as a building block in the synthesis of novel materials with specific properties.
Case Studies
Several case studies have highlighted the potential uses of this compound:
- Case Study 1 : A study published in a peer-reviewed journal explored its effects on serotonin receptors in animal models. Results indicated a significant modulation of serotonin activity which could be beneficial in developing new antidepressants.
- Case Study 2 : Research focused on its application in creating biodegradable polymers. The unique properties of this compound allowed for the development of materials that are both effective and environmentally friendly.
Mechanism of Action
The mechanism of action of rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride" with structurally or functionally related compounds, emphasizing differences in stereochemistry, functional groups, and physicochemical properties.
Key Structural and Functional Differences:
Core Architecture: The target compound’s bicyclo[3.3.0]octane system (pentalenyl) offers greater rigidity and steric hindrance compared to bicyclo[3.1.0]hexane () or indene () frameworks. This impacts binding affinity in receptor-ligand interactions. Quinolizidine derivatives () feature a nitrogen-containing fused bicyclic system, enabling stronger hydrogen-bonding interactions than the primary amine in the target compound .
Functional Groups :
- The dichlorophenyl group in increases lipophilicity and electron-withdrawing effects, contrasting with the target’s aliphatic amine. This may enhance membrane permeability but also toxicity .
- Hydroxyl-containing analogs () exhibit higher polarity, reducing blood-brain barrier penetration compared to the target’s hydrochloride salt .
Regulatory and Safety Profiles :
- Impurities like N-Desmethyltrimebutine Hydrochloride () are tightly controlled in pharmaceuticals due to ester instability, whereas the target compound’s amine group suggests better metabolic stability .
- The hazard profile of the dichlorophenyl derivative (H315, H318) highlights the importance of halogen substitution in toxicity, absent in the target compound .
Q & A
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry and hydrogen/carbon environments. For complex stereoisomers (e.g., octahydro-pentalenyl systems), 2D NMR (COSY, NOESY) is critical to resolve overlapping signals .
- High-Performance Liquid Chromatography (HPLC): Pair with chiral columns to distinguish enantiomeric impurities, as seen in analogous cyclohexanol derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Reference Data: Impurity profiling in related hydrochlorides (e.g., EP standards) employs these techniques to meet pharmacopeial requirements .
Basic: What safety protocols are essential for laboratory handling?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as advised in SDS documents for structurally similar amines .
- Storage: Store in airtight containers at 2–8°C to prevent degradation, based on stability data for hygroscopic hydrochlorides .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite, per EU Regulation 1272/2008 guidelines .
Advanced: How can stereochemical discrepancies in this compound be resolved experimentally?
Answer:
- X-ray Crystallography: Definitive assignment of absolute configuration via single-crystal analysis. For example, the (1S,3aS,6aS) configuration in octahydro-pentalenyl systems was confirmed using this method .
- Chiral Chromatography: Compare retention times against enantiomerically pure reference standards (e.g., EP Imp. B(EP) in ).
- Vibrational Circular Dichroism (VCD): Resolves ambiguities in flexible cyclic amines by correlating experimental and computed spectra .
Methodological Note: Cross-validate results with computational models (e.g., density functional theory) to reduce false assignments .
Advanced: How to design a stability study to assess degradation pathways under stress conditions?
Answer:
- Stress Conditions: Expose the compound to hydrolytic (pH 1–13), oxidative (3% HO), and thermal (40–60°C) stressors.
- Analytical Workflow:
- HPLC-MS/MS: Monitor degradation products (e.g., deamination or ring-opening byproducts) .
- Forced Degradation Kinetics: Use Arrhenius plots to extrapolate shelf-life under standard conditions.
- Impurity Profiling: Reference EP guidelines for hydrochlorides (e.g., Imp. G(EP) in ) to identify critical thresholds (<0.1% for major impurities) .
Advanced: What computational models predict pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations: Study membrane permeability using lipid bilayer models.
- Quantitative Structure-Activity Relationship (QSAR): Corrogate logP and pKa values (calculated via COSMO-RS) with absorption rates .
- AI-Driven Tools: Platforms like COMSOL Multiphysics integrate AI to simulate metabolic pathways and cytochrome P450 interactions .
Case Study: Analogous octahydro-quinolizine derivatives were optimized for blood-brain barrier penetration using these methods .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Experimental Reproducibility:
- Standardize assay conditions (e.g., cell lines, buffer pH) as per ACS guidelines .
- Validate purity (>98%) via orthogonal methods (HPLC, NMR) to exclude impurity-driven artifacts .
- Mechanistic Studies: Use isotopic labeling (e.g., C-tracing) to confirm target engagement vs. off-target effects.
- Meta-Analysis: Cross-reference with databases like PubChem BioAssay to identify confounding variables (e.g., solvent polarity) .
Advanced: How to integrate this compound into a broader pharmacological framework?
Answer:
- Theoretical Linkage: Align with aminergic receptor modulation theories, given structural similarities to cyclohexanol-based agonists .
- In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like σ-receptors or monoamine transporters .
- Comparative Studies: Benchmark against reference standards (e.g., MM0417.10 in ) to contextualize potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
